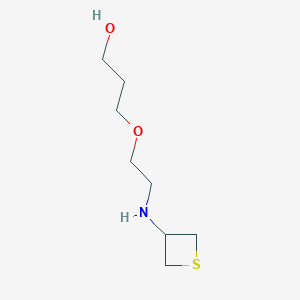
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol typically involves the reaction of thietan-3-amine with an appropriate ethoxypropanol derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a catalyst or base to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by reducing specific functional groups.
Substitution: The thietane ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and other functional groups in the compound can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(2-(Thietan-3-ylamino)ethoxy)propan-1-ol include:
- 3-(2-(Benzyloxy)ethoxy)propan-1-ol
- Thietan-3-ol derivatives
- Oxetan-3-ol derivatives
Uniqueness
The uniqueness of this compound lies in its thietane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H17NO2S |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
3-[2-(thietan-3-ylamino)ethoxy]propan-1-ol |
InChI |
InChI=1S/C8H17NO2S/c10-3-1-4-11-5-2-9-8-6-12-7-8/h8-10H,1-7H2 |
InChI-Schlüssel |
ZLZWCFDWGZSMNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















